Febuxostat is a novel therapeutic agent that has garnered significant attention in the medical community for its efficacy in treating hyperuricemia and gout. It is a non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid. Since its FDA approval in 2009, febuxostat has been the subject of numerous studies exploring
The formation of Febuxostat (67M-4) involves oxidation reactions occurring primarily in the liver. [, ] These reactions are catalyzed by enzymes, particularly those belonging to the cytochrome P450 family. [, ] The exact mechanism of these reactions, including specific enzymes and intermediates involved, requires further investigation.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: